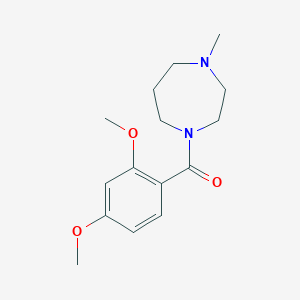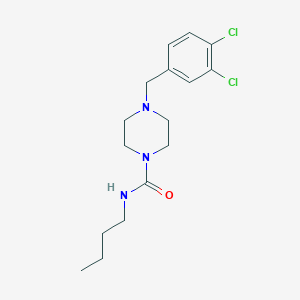
1-(2,4-dimethoxybenzoyl)-4-methyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethoxybenzoyl)-4-methyl-1,4-diazepane, also known as DMMDA-2, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the hallucinogen known as Mescaline. The compound has been synthesized and studied by chemists and pharmacologists for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of 1-(2,4-dimethoxybenzoyl)-4-methyl-1,4-diazepane is not fully understood. However, it is believed to act on the serotonin receptors in the brain, similar to other hallucinogens. It is thought to produce its psychoactive effects by altering the perception of sensory stimuli and inducing altered states of consciousness.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. Additionally, it has been found to produce changes in mood, perception, and thought processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-dimethoxybenzoyl)-4-methyl-1,4-diazepane has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in pure form. Additionally, it has been found to produce consistent effects in animal models. However, one limitation of this compound is that it is a controlled substance and can only be used for scientific research purposes with the appropriate permits and regulations.
Direcciones Futuras
There are several future directions for research on 1-(2,4-dimethoxybenzoyl)-4-methyl-1,4-diazepane. One area of interest is the potential therapeutic applications of the compound. It has been suggested that this compound may have applications in the treatment of certain psychiatric disorders such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body. Finally, there is a need for continued research on the structure-activity relationships of phenethylamines and the potential for new compounds with improved therapeutic properties.
Métodos De Síntesis
1-(2,4-dimethoxybenzoyl)-4-methyl-1,4-diazepane can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde with methylamine and formaldehyde. The resulting compound is then treated with hydrochloric acid to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
1-(2,4-dimethoxybenzoyl)-4-methyl-1,4-diazepane has been studied for its potential applications in scientific research. It has been found to have psychoactive effects and has been used in studies on the mechanisms of action of hallucinogens. Additionally, this compound has been used in studies on the structure-activity relationships of phenethylamines.
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16-7-4-8-17(10-9-16)15(18)13-6-5-12(19-2)11-14(13)20-3/h5-6,11H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZYWRPKMJSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199632 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B5334829.png)

![3-benzyl-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5334841.png)
![N-(7-acetyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-N,N',N'-trimethylpropane-1,3-diamine](/img/structure/B5334846.png)
![3-(2-{[(1-cyclopropyl-1H-imidazol-5-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334851.png)
![1-{[3-(3-hydroxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5334885.png)

![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinone](/img/structure/B5334902.png)


![1-methyl-1'-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5334927.png)
![1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-[2-(2,6-difluorophenyl)ethyl]piperidine](/img/structure/B5334929.png)
![2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-propylbenzamide](/img/structure/B5334934.png)

